molecular formula C21H19Cl2NO4 B4613725 (4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE

(4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B4613725
M. Wt: 420.3 g/mol
InChI Key: AQSAXFUAZHDCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

Chemistry

In chemistry, (4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form specific bonds and undergo various reactions makes it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its interactions with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals, materials, and other products. Its unique properties make it suitable for applications in fields such as materials science and chemical engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the methoxyphenyl and dichlorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE include other tetrahydropyridine derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

(4-methoxyphenyl)methyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO4/c1-12-19(21(26)28-11-13-6-8-14(27-2)9-7-13)16(10-18(25)24-12)15-4-3-5-17(22)20(15)23/h3-9,16H,10-11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSAXFUAZHDCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
(4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
(4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
(4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
(4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
(4-METHOXYPHENYL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE

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